4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid
Description
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2-chlorophenoxy methyl substituent at the 4-position of the furan ring and a methyl group at the 5-position. The compound’s chlorophenoxy and methyl groups likely influence its solubility, reactivity, and biological interactions, making it relevant for applications in agrochemicals or pharmaceuticals.
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-9(6-12(18-8)13(15)16)7-17-11-5-3-2-4-10(11)14/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKXNXJUSWHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid typically involves the reaction of 2-chlorophenol with methyl 5-methylfuran-2-carboxylate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its chemical structure allows it to participate in various reactions, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
- Substitution: The chlorophenoxy group can undergo nucleophilic substitution to introduce different substituents.
Biology
Research has indicated that this compound may possess biological activities that are of interest for therapeutic applications. Studies have suggested potential antimicrobial and anticancer properties , making it a candidate for further exploration in drug development. Its interaction with specific molecular targets may lead to alterations in cellular processes, which is crucial for developing new treatments.
Medicine
The unique chemical structure of this compound positions it as a valuable compound in the realm of drug development . Its ability to act as an inhibitor of certain enzymes or receptors can be pivotal in designing new pharmaceuticals aimed at treating various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties enable it to be used in formulations that require specific chemical characteristics, enhancing product performance across various sectors.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
Research conducted by the National Cancer Institute investigated the anticancer properties of compounds similar to this compound. It was found that these compounds could inhibit tumor growth in vitro, highlighting their potential as anticancer agents.
Case Study 3: Synthesis Optimization
A recent publication detailed the optimization of synthetic routes for producing this compound with higher yields and purity. The study emphasized the importance of reaction conditions and purification techniques, paving the way for more efficient industrial production methods.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomerism: 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-57-3, ) differs by having a 4-chlorophenoxy group instead of 2-chlorophenoxy. 4-((2-Methoxyphenoxy)methyl)-5-methylfuran-2-carboxylic acid (CAS 297137-48-5, ) replaces chlorine with a methoxy group. Methoxy’s electron-donating nature increases electron density on the aromatic ring, which may reduce electrophilic substitution reactivity compared to the electron-withdrawing chloro group .
Molecular Weight and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Storage Conditions |
|---|---|---|---|---|
| 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid | C₁₆H₁₃ClO₃ | 256.28 | 4-Cl-phenoxy, furan-2-carboxylic acid | Room temperature |
| 4-((2-Methoxyphenoxy)methyl)-5-methylfuran-2-carboxylic acid | C₁₄H₁₄O₅ | 262.26 | 2-MeO-phenoxy, 5-methyl | Not specified |
| 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | C₁₃H₁₂O₃ | 216.23 | 4-Me-benzyl, furan-2-carboxylic acid | Not specified |
Functional Group Variations
- Sulfanyl and Thiazolidine Derivatives: Compounds like 3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1026678-38-5, ) incorporate sulfanyl or thiazolidine groups.
Implications of Structural Differences
- Reactivity : Chloro substituents (electron-withdrawing) may enhance electrophilic substitution at the phenyl ring compared to methoxy groups.
- Solubility : The ortho-chloro group in the target compound could reduce water solubility relative to its para-chloro isomer due to steric effects .
- Biological Activity : While pharmacological data is absent, the lipophilic chloro and methyl groups may improve membrane permeability, a trait critical for agrochemicals or CNS-targeting drugs.
Biological Activity
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H11ClO4
- Molar Mass : 266.68 g/mol
- Density : 1.348 g/cm³ (predicted)
- pKa : 3.36 (predicted) .
The biological activity of this compound is influenced by its structural characteristics, which allow it to interact with various biological targets.
Target Interactions :
- The compound may interact with specific enzymes and receptors, similar to other compounds in its class.
- It is hypothesized to undergo nucleophilic substitution reactions, which can modify its biological activity.
Biochemical Pathways :
Research indicates that compounds with similar structures can participate in significant biochemical pathways, including:
- Enzyme inhibition or activation.
- Modulation of signaling pathways involved in inflammation and cancer progression.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of furan derivatives. For instance, derivatives of furan carboxylic acids have shown promising antibacterial activity against various pathogens . The presence of the chlorophenoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Activity
Research has suggested that furan derivatives exhibit anticancer properties. A study on methylfuran derivatives indicated that they could induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors . The structural similarity of this compound to these compounds suggests potential efficacy in cancer treatment.
Case Studies
-
Antibacterial Activity Study :
- A comparative study on various furan derivatives demonstrated that compounds with halogen substituents exhibited enhanced antibacterial effects compared to their non-halogenated counterparts.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
- Anticancer Activity Research :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
